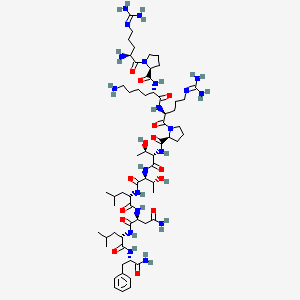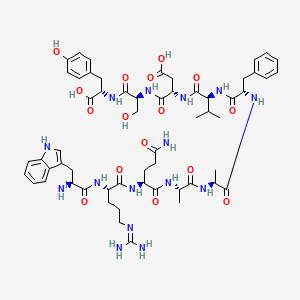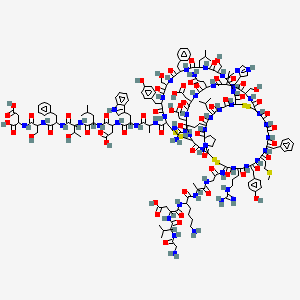
885323-98-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 885323-98-8 is known as β-Amyloid (11-22). It is a peptide fragment of β-Amyloid, which is the primary component of amyloid plaques found in the brains of patients with Alzheimer’s Disease. Alzheimer’s Disease is the most common neurodegenerative disease, affecting approximately 10% of the population over 60 years old .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (11-22) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of β-Amyloid (11-22) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
化学反応の分析
Types of Reactions: β-Amyloid (11-22) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
科学的研究の応用
β-Amyloid (11-22) has several scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is used in research on protein aggregation and misfolding, particularly in the context of neurodegenerative diseases.
Medicine: It is used in the development of diagnostic tools and therapeutic strategies for Alzheimer’s Disease.
Industry: It is used in the production of research reagents and as a standard for analytical techniques.
作用機序
The mechanism by which β-Amyloid (11-22) exerts its effects involves its interaction with cellular membranes and proteins. It is believed to disrupt cellular function by forming aggregates that interfere with normal cellular processes. The molecular targets include membrane receptors and enzymes involved in cellular signaling pathways. The pathways involved include those related to oxidative stress, inflammation, and apoptosis .
類似化合物との比較
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
- β-Amyloid (1-15)
- β-Amyloid (33-40)
- β-Amyloid (12-20)
- β-Amyloid (35-42)
Comparison: β-Amyloid (11-22) is unique in its specific sequence and its role in forming amyloid plaques. While other β-Amyloid fragments also contribute to plaque formation, β-Amyloid (11-22) is particularly useful in research due to its intermediate length, making it easier to study its aggregation properties and interactions with other molecules .
特性
CAS番号 |
885323-98-8 |
|---|---|
分子式 |
C₇₀H₁₀₂N₁₈O₁₈ |
分子量 |
1483.67 |
配列 |
One Letter Code: EVHHQKLVFFAE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)









